Mono-8-hydroxyoctylPhthalate
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Overview
Description
Mono-8-hydroxyoctylPhthalate is an organic compound with the molecular formula C₁₆H₂₂O₅ It is a derivative of benzoic acid, where the benzoate group is esterified with an 8-hydroxyoctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono-8-hydroxyoctylPhthalate typically involves the esterification of benzoic acid with 8-hydroxyoctanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Mono-8-hydroxyoctylPhthalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(((8-Oxo-octyl)oxy)carbonyl)benzoate.
Reduction: Formation of 2-(((8-Hydroxyoctyl)oxy)methyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Mono-8-hydroxyoctylPhthalate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Mono-8-hydroxyoctylPhthalate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(((8-Hydroxyhexyl)oxy)carbonyl)benzoate
- 2-(((8-Hydroxydecyl)oxy)carbonyl)benzoate
- 2-(((8-Hydroxybutyl)oxy)carbonyl)benzoate
Uniqueness
Mono-8-hydroxyoctylPhthalate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
856869-58-4 |
---|---|
Molecular Formula |
C₁₆H₂₂O₅ |
Molecular Weight |
294.34 |
IUPAC Name |
2-(8-hydroxyoctoxycarbonyl)benzoate |
InChI |
InChI=1S/C16H22O5/c17-11-7-3-1-2-4-8-12-21-16(20)14-10-6-5-9-13(14)15(18)19/h5-6,9-10,17H,1-4,7-8,11-12H2,(H,18,19)/p-1 |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCCCCCO |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(8-hydroxyoctyl) Ester_x000B_1,2-Benzenedicarboxylic Acid Mono(8-hydroxyoctyl) Ester |
Origin of Product |
United States |
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